

Application Notes and Protocols for Cefteram Pivoxil in Murine Lung Infection Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cefteram

Cat. No.: B193863

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **Cefteram** Pivoxil in murine models of bacterial lung infection, particularly those caused by *Streptococcus pneumoniae* and *Haemophilus influenzae*. The protocols outlined below are based on established methodologies in the field.

Introduction

Cefteram Pivoxil is an orally administered third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to its active form, **Cefteram**. **Cefteram** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, making it a valuable agent for studying the treatment of respiratory infections. Murine models of lung infection are essential preclinical tools for evaluating the efficacy of new antimicrobial agents. This document provides detailed protocols for establishing such models and assessing the therapeutic efficacy of **Cefteram** Pivoxil.

Data Presentation

Due to the limited availability of specific quantitative data for **Cefteram** Pivoxil in publicly accessible literature, the following tables are presented as illustrative examples based on typical outcomes for third-generation oral cephalosporins in similar murine lung infection models. These tables are intended to guide researchers in experimental design and data presentation.

Table 1: Illustrative Efficacy of **Cefteram** Pivoxil Against *Streptococcus pneumoniae* in a Murine Pneumonia Model

Treatment Group	Dosage (mg/kg, orally, b.i.d.)	Initial Lung Bacterial Load (Log10 CFU/lung \pm SD)	Final Lung Bacterial Load (Log10 CFU/lung \pm SD) at 48h Post-Infection	Reduction in Bacterial Load (Log10 CFU/lung)
Vehicle Control	0	7.2 \pm 0.3	8.5 \pm 0.4	-1.3
Cefteram Pivoxil	10	7.1 \pm 0.2	5.8 \pm 0.5	1.3
Cefteram Pivoxil	25	7.3 \pm 0.3	4.2 \pm 0.6	3.1
Cefteram Pivoxil	50	7.2 \pm 0.2	2.9 \pm 0.7	4.3

Table 2: Illustrative Pharmacokinetic Parameters of **Cefteram** in Mice Following Oral Administration of **Cefteram** Pivoxil

Dosage (mg/kg)	Cmax (μ g/mL)	Tmax (h)	AUC (0-t) (μ g·h/mL)	T _{1/2} (h)
25	2.5 \pm 0.6	1.5	8.9 \pm 1.8	2.1
50	4.8 \pm 1.1	1.5	18.2 \pm 3.5	2.3

Note: These are estimated values based on typical oral cephalosporin pharmacokinetics in mice and are for illustrative purposes.

Experimental Protocols

Protocol 1: Induction of Murine Pneumonia

This protocol describes the establishment of a lung infection in mice using intranasal inoculation of *Streptococcus pneumoniae* or *Haemophilus influenzae*.

Materials:

- Specific pathogen-free mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)
- *Streptococcus pneumoniae* (e.g., ATCC 49619) or *Haemophilus influenzae* (non-typeable strain)
- Todd-Hewitt broth supplemented with 0.5% yeast extract (for *S. pneumoniae*) or Brain Heart Infusion (BHI) broth supplemented with hemin and NAD (for *H. influenzae*)
- Phosphate-buffered saline (PBS), sterile
- Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
- Pipettes and sterile tips

Procedure:

- Bacterial Culture Preparation:
 - Inoculate the appropriate broth with the bacterial strain from a frozen stock.
 - Incubate at 37°C in 5% CO₂ until the culture reaches the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.4-0.6).
 - Harvest the bacteria by centrifugation (e.g., 3000 x g for 10 minutes at 4°C).
 - Wash the bacterial pellet twice with sterile PBS.
 - Resuspend the final pellet in sterile PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plating.
- Intranasal Inoculation:
 - Anesthetize the mice using the chosen anesthetic.
 - Once the mouse is lightly anesthetized (as confirmed by lack of pedal reflex), position it in a supine position.

- Carefully dispense a 50 μ L aliquot of the bacterial suspension onto the nares of the mouse (25 μ L per nostril).
- Allow the mouse to aspirate the inoculum naturally.
- Monitor the mouse until it has fully recovered from anesthesia.

Protocol 2: Treatment with Cefteram Pivoxil

Materials:

- **Cefteram Pivoxil**
- Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
- Oral gavage needles

Procedure:

- Drug Preparation:
 - Prepare a suspension of **Cefteram Pivoxil** in the vehicle to the desired concentrations (e.g., 1, 2.5, and 5 mg/mL for doses of 10, 25, and 50 mg/kg in a 20g mouse with a 100 μ L gavage volume).
 - Ensure the suspension is homogenous by vortexing before each administration.
- Oral Administration:
 - Treatment is typically initiated 12-24 hours post-infection.
 - Administer the prepared **Cefteram Pivoxil** suspension or vehicle control to the mice via oral gavage.
 - A typical dosing schedule is twice daily (b.i.d.) for a specified duration (e.g., 2-5 days).

Protocol 3: Assessment of Bacterial Load in Lungs

Materials:

- Sterile dissection tools
- 1.5 mL microcentrifuge tubes containing 1 mL of sterile PBS
- Tissue homogenizer
- Appropriate agar plates (e.g., blood agar for *S. pneumoniae*, chocolate agar for *H. influenzae*)

Procedure:

- Tissue Collection:
 - At the desired time point, euthanize the mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
 - Aseptically remove the lungs and place them in a pre-weighed tube containing 1 mL of sterile PBS.
- Homogenization and Plating:
 - Homogenize the lung tissue using a mechanical homogenizer.
 - Perform 10-fold serial dilutions of the lung homogenate in sterile PBS.
 - Plate 100 µL of the appropriate dilutions onto the corresponding agar plates.
 - Incubate the plates at 37°C in 5% CO₂ for 18-24 hours.
 - Count the colonies on the plates to determine the number of colony-forming units (CFU) per lung.

Protocol 4: Histological Analysis of Lung Inflammation

Materials:

- 10% neutral buffered formalin
- Ethanol series (70%, 95%, 100%)

- Xylene
- Paraffin wax
- Microtome
- Glass slides
- Hematoxylin and Eosin (H&E) stains

Procedure:

- Tissue Fixation and Processing:
 - Following euthanasia, perfuse the lungs with 10% neutral buffered formalin via the trachea.
 - Immerse the inflated lungs in formalin for at least 24 hours.
 - Dehydrate the fixed tissues through an ethanol series, clear with xylene, and embed in paraffin wax.
- Sectioning and Staining:
 - Cut 5 μ m sections from the paraffin-embedded lung tissue using a microtome.
 - Mount the sections on glass slides.
 - Deparaffinize and rehydrate the sections.
 - Stain the slides with H&E.
- Microscopic Evaluation:
 - Examine the stained sections under a light microscope.
 - Assess for inflammatory cell infiltration, alveolar septal thickening, edema, and tissue damage.

- A semi-quantitative scoring system can be used to grade the severity of inflammation.

Protocol 5: Measurement of Inflammatory Cytokines

Materials:

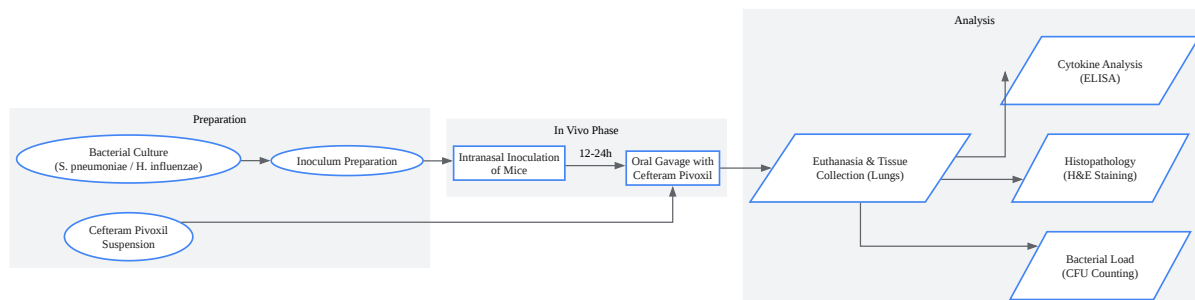
- Lung tissue homogenates (from Protocol 3)
- ELISA kits for desired cytokines (e.g., TNF- α , IL-6, IL-1 β)
- Microplate reader

Procedure:

- Sample Preparation:
 - Centrifuge the lung homogenates at high speed (e.g., 10,000 x g for 10 minutes at 4°C).
 - Collect the supernatant for cytokine analysis.
- ELISA Assay:
 - Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.
 - Measure the absorbance using a microplate reader.
 - Calculate the cytokine concentrations based on the standard curve.

Visualization of Experimental Workflow and Signaling Pathways

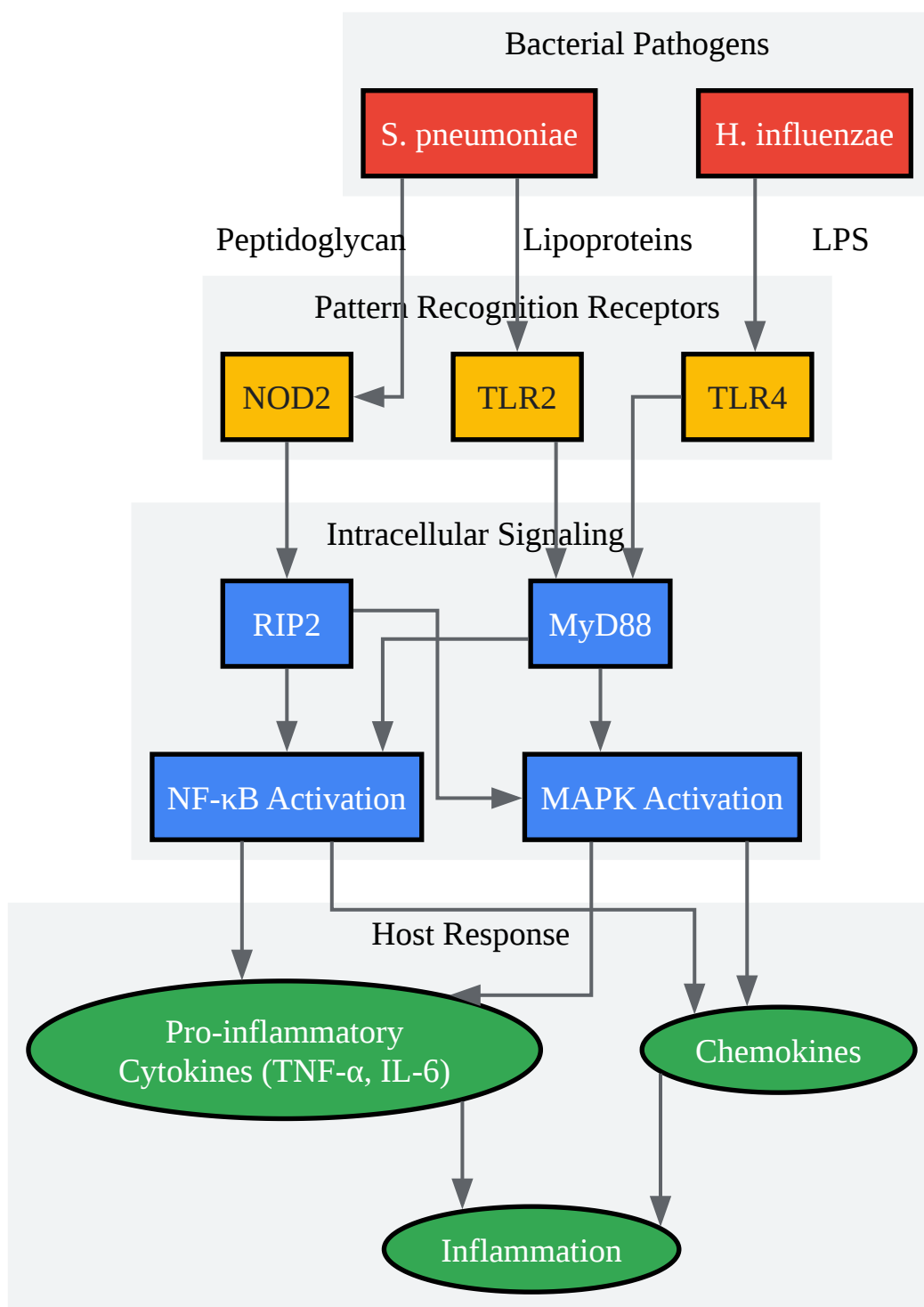
Experimental Workflow



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Caption: Experimental workflow for evaluating **Ceftoram Pivoxil**.

Host Innate Immune Signaling in Bacterial Pneumonia



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Caption: Host innate immune signaling in bacterial pneumonia.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com